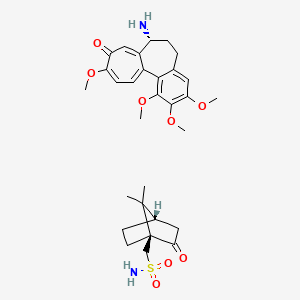

(R)-N-脱乙酰秋水仙碱 d-10-樟脑磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

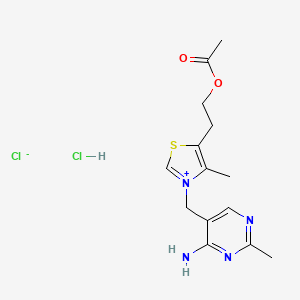

R-N-Deacetyl Colchicine d-10-Camphorsulfonate, commonly referred to as Colchicine, is a natural product derived from the Colchicum autumnale plant, also known as the autumn crocus. It is an alkaloid that has been used for centuries to treat a variety of medical conditions, including gout, rheumatism, and fever. In recent years, Colchicine has become increasingly popular in scientific research due to its ability to inhibit microtubule polymerization and its ability to act as a modulator of cellular processes.

科学研究应用

Circular Dichroism Calibration

Ammonium d-10-Camphorsulfonate (ACS) as a Standard Substance: Non-hygroscopic water-soluble crystals of ammonium d-10-camphorsulfonate (ACS) serve as a practical secondary standard substance for the calibration of circular dichroism (CD). ACS replaces the deliquescent d-10-camphorsulfonic acid (CSA) in this application. Circular dichroism measures the differential absorption of left- and right-circularly polarized light by chiral molecules. ACS provides consistent CD, optical rotation dispersion (ORD), and molar rotation ([M]D) values, with an error of only 1% compared to CSA .

Biological Activity and Target Genes

Potential Effects on ATPases and Transporters: The compound’s structure suggests interactions with ATPases, particularly ATP1A1, ATP1A2, and ATP1A3. These enzymes play crucial roles in ion transport across cell membranes. Additionally, it may interact with SLCO1B3, a transporter involved in drug uptake and elimination .

Mechanism Design

7R Single-Loop Multi-Mode Mechanism: Interestingly, the compound’s name aligns with a mechanical concept. The design and analysis of a new 7R single-loop multi-mode mechanism (SLMMM) involve inserting an R joint into a line and plane symmetric overconstrained Bricard 6R linkage. This mechanism exhibits three distinct modes .

Oxidation Products

Scalemic (5R)-5-Acetyl-2-methylcyclohex-2-en-1-one: The oxidation of the epimeric form of this compound at the C7 atom results in scalemic (5R)-5-acetyl-2-methylcyclohex-2-en-1-one, which may have its own unique properties .

属性

IUPAC Name |

(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14)/t14-;7-,10+/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJHOFUFRVRAAM-FHHVPWRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747420 |

Source

|

| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate | |

CAS RN |

102419-97-6 |

Source

|

| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)